1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine
Description
1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine (CAS: 1394291-60-1) is a synthetic piperidine derivative characterized by a 2-bromo-5-methoxyphenylmethyl substituent.
Properties
IUPAC Name |
1-[(2-bromo-5-methoxyphenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-16-12-5-6-13(14)11(9-12)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMZDMMODQAARJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-methoxybenzyl chloride and piperidine.
Reaction Conditions: The reaction between 2-bromo-5-methoxybenzyl chloride and piperidine is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents for these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted piperidine derivatives and modified aromatic rings.
Scientific Research Applications
1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways involved depend on the specific biological context, but they may include signal transduction pathways, metabolic pathways, and others.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine and its analogs:
Key Findings from Comparative Analysis
Substituent Position and Bioactivity: Bromine at the ortho position (as in the target compound) may enhance steric hindrance compared to para-bromo analogs (e.g., 1-(5-bromo-2-formylphenyl)piperidine) . This could influence receptor binding or metabolic stability.
Propenyl linkers in natural analogs () introduce conjugation, which may affect redox properties or interact with hydrophobic receptor pockets.
Synthetic vs. Natural Analogs :
- Synthetic compounds (e.g., target compound, ) often prioritize functional group diversity for optimization, while natural derivatives (e.g., pepper root alkaloids) exhibit complex substituents like methylenedioxy groups, which are rare in synthetic libraries .
Receptor Affinity :
Biological Activity
Overview
1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a piperidine ring substituted with a 2-bromo-5-methoxyphenyl group. Its molecular formula is C12H16BrN, and it has a molecular weight of approximately 255.17 g/mol.
Pharmacological Properties
This compound exhibits various pharmacological activities, including:
- Antidepressant Effects : Studies suggest that compounds with similar structures can interact with serotonin receptors, potentially leading to antidepressant effects.
- Antimicrobial Activity : Piperidine derivatives have demonstrated antimicrobial properties, which may extend to this compound as well.
- CNS Activity : The piperidine moiety is often associated with central nervous system (CNS) activity, indicating potential uses in treating neurological disorders.
The biological activity of this compound may involve several mechanisms:
- Receptor Binding : The substitution pattern on the piperidine ring may facilitate binding to various neurotransmitter receptors, including serotonin and dopamine receptors.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, which could be a relevant mechanism for this compound as well .
Case Studies
- Antidepressant Activity : A study investigating the antidepressant-like effects of piperidine derivatives found that certain substitutions enhanced efficacy in animal models. The presence of the bromine and methoxy groups may influence the binding affinity to serotonin receptors .
- Antimicrobial Testing : In vitro studies have shown that piperidine derivatives possess significant antibacterial activity against various strains of bacteria. The specific activity of this compound remains to be fully elucidated but is expected to follow similar trends observed in related compounds .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C12H16BrN |
| Molecular Weight | 255.17 g/mol |
| Antidepressant Activity | Yes |
| Antimicrobial Activity | Yes |
| CNS Activity | Yes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
